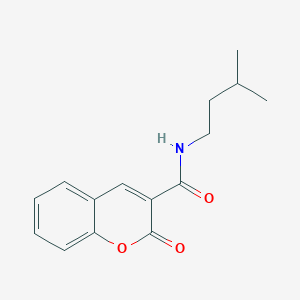

N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

N-(3-methylbutyl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C15H17NO3/c1-10(2)7-8-16-14(17)12-9-11-5-3-4-6-13(11)19-15(12)18/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) |

InChI Key |

HZEMGASDXZPNJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Preparation Methods

Direct Aminolysis of Ethyl 2-Oxo-2H-Chromene-3-Carboxylate

The most widely reported method involves reacting ethyl 2-oxo-2H-chromene-3-carboxylate (1) with 3-methylbutylamine (2) under reflux conditions.

-

1 (1 mmol) and 2 (1.2 mmol) are combined in anhydrous ethanol (15 mL).

-

The mixture is refluxed at 80°C for 6–8 hours under nitrogen.

-

The crude product is purified via recrystallization (diethyl ether:petroleum ether, 3:1 v/v).

Key Data :

Mechanistic Insight : Nucleophilic acyl substitution occurs, where the amine attacks the electrophilic carbonyl carbon of the ester, displacing ethoxide. Polar aprotic solvents like DMF may accelerate the reaction but require higher temperatures (70–100°C).

Carboxylic Acid Activation and Amide Coupling

An alternative route involves synthesizing 2-oxo-2H-chromene-3-carboxylic acid (3) followed by coupling with 3-methylbutylamine.

-

3 (1 mmol) is dissolved in dry DMF (10 mL).

-

HBTU (1.2 mmol) and DIPEA (2 mmol) are added at 0°C.

-

After 10 minutes, 2 (1.1 mmol) is added, and the mixture is stirred at 25°C for 12 hours.

-

The product is isolated via aqueous workup (NaHCO3) and column chromatography.

Key Data :

Optimization Note : Microwave irradiation (100°C, 40 minutes) reduces reaction time to 1 hour with comparable yields.

Reaction Optimization Strategies

Solvent and Temperature Effects

Ethanol balances reactivity and cost-effectiveness, while DMF improves solubility of intermediates.

Catalytic and Stoichiometric Variations

-

Base Additives : K2CO3 (2 equiv) in DMF increases yield to 91% by scavenging HCl.

-

Microwave Assistance : Reduces reaction time to 1 hour (90% yield).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide can undergo oxidation reactions, particularly at the 3-methylbutyl side chain, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the chromene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for various chemical modifications, facilitating the synthesis of more complex organic molecules. The ability to undergo oxidation, reduction, and substitution reactions enhances its utility in creating diverse chemical entities.

Research indicates that N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide exhibits potential as an enzyme inhibitor. It has been studied for its activity against enzymes involved in metabolic pathways, suggesting its candidacy for drug development targeting specific diseases .

Mechanism of Action:

The compound interacts with molecular targets, including enzymes and receptors, inhibiting their activity. This modulation can lead to therapeutic effects such as anti-inflammatory and anticancer activities.

Medicinal Chemistry

This compound is being investigated for its therapeutic applications. Preliminary studies suggest it may possess anti-inflammatory and anticancer properties due to its ability to interact with specific molecular targets .

Case Studies:

In a study evaluating coumarin derivatives, compounds similar to this compound showed promising activity against various cancer cell lines, indicating potential for development into effective anticancer agents .

Industrial Applications

In the industrial sector, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. This interaction can lead to various therapeutic effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Aliphatic Substituents

- N-Isobutyl-2-oxo-2H-chromene-3-carboxamide (CAS 1846-84-0) :

This compound features a shorter branched chain (isobutyl, C4) compared to the 3-methylbutyl (C5) group. While both substituents are hydrophobic, the longer chain in the target compound may confer greater lipophilicity, influencing pharmacokinetic properties . - N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 120421-67-2) :

The hydroxyl group in the hydroxyethyl substituent introduces hydrogen-bonding capacity, enhancing aqueous solubility. This contrasts with the purely hydrophobic 3-methylbutyl group, highlighting how substituent polarity modulates physicochemical behavior .

Aromatic and Heteroaromatic Substituents

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide: The phenethyl group with a methoxy substituent enables π-π stacking interactions, which are critical for binding to aromatic residues in enzymes or receptors.

- N-(5-Methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide :

The isoxazole ring, a nitrogen-oxygen heterocycle, may enhance binding to metalloenzymes or participate in dipole-dipole interactions. This contrasts with the inert 3-methylbutyl chain, underscoring the role of heteroatoms in modulating bioactivity .

Halogenated and Complex Substituents

- The cyclohexyl group introduces steric bulk, which may hinder binding to narrow active sites compared to the flexible 3-methylbutyl chain .

- N-[(5-Bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide :

The bromofuran moiety combines electron-rich aromaticity with halogen-mediated hydrophobic effects, offering a unique pharmacophoric profile distinct from aliphatic amides .

Physicochemical Properties

*Calculated based on molecular formula C₁₄H₁₅NO₃.

Biological Activity

N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a chromene backbone with a carboxamide functional group, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various chromene compounds inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrate that it induces apoptosis in cancer cell lines, such as human breast cancer cells. The compound appears to activate caspases and modulate signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |

Enzyme Interaction

The compound interacts with specific enzymes involved in metabolic processes. For example, it has been shown to inhibit phospholipase A2, an enzyme implicated in inflammatory responses. The inhibition was quantified with an IC50 value indicating potent activity at low concentrations .

Receptor Modulation

This compound may also modulate the activity of various receptors, influencing cellular signaling pathways. This modulation can lead to altered gene expression related to cell growth and differentiation, contributing to its anticancer effects .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several chromene derivatives, including this compound. The results indicated a broad spectrum of activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that the structural features of the chromene derivatives significantly influenced their antimicrobial efficacy .

Study 2: Anticancer Activity

In another study focusing on the anticancer effects, this compound was tested against various cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis through the mitochondrial pathway. This suggests potential for development as a therapeutic agent in cancer treatment .

Q & A

Q. What are the common synthetic routes for N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with 3-methylbutylamine. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates deprotonation and nucleophilic substitution. For example, analogous coumarin carboxamides are synthesized via condensation reactions under reflux, followed by purification via silica gel chromatography and recrystallization from acetone . Optimization includes adjusting stoichiometry, temperature (60–100°C), and solvent polarity to enhance yield and purity.

Q. Which spectroscopic techniques are critical for characterizing N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylbutyl chain integration, lactone carbonyl at δ ~160 ppm).

- IR : Peaks at ~1700 cm⁻¹ (lactone C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the typical biological targets for coumarin carboxamides in preclinical research?

- Methodological Answer : Coumarin derivatives are screened for enzyme inhibition (e.g., monoamine oxidase B, acetylcholinesterase) and anticancer activity via in vitro assays (MTT, apoptosis markers). Structure-activity relationships (SARs) focus on substituent effects: the 3-methylbutyl chain may enhance lipophilicity and blood-brain barrier penetration .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯O and C–H⋯O interactions in similar coumarin carboxamides stabilize planar conformations. SHELXL refines thermal parameters and validates tautomeric forms (e.g., lactam vs. hydroxy-pyridine) .

Q. What strategies address discrepancies in reported biological activity data for coumarin carboxamides?

- Methodological Answer :

- Data Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects.

- Solubility Control : Use DMSO/water mixtures to mitigate aggregation artifacts.

- Structural Verification : Confirm compound identity via SCXRD or 2D NMR to exclude isomer contamination .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

- Methodological Answer : Graph-set analysis (Etter’s formalism) identifies recurring motifs (e.g., dimeric N–H⋯O bonds). For example, centrosymmetric dimers in related carboxamides form via intermolecular H-bonds, guiding cocrystal engineering for improved solubility or stability .

Q. What computational methods predict the pharmacokinetic properties of N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with MAO-B) to assess residence time and binding energy .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results for coumarin carboxamides across cell lines?

- Methodological Answer :

- Cell Line Variability : Test panels (e.g., NCI-60) to identify lineage-specific sensitivities (e.g., leukemia vs. solid tumors).

- Mechanistic Profiling : Use RNA-seq to correlate gene expression (e.g., oxidative stress pathways) with IC₅₀ values.

- Redox Cycling Assays : Quantify ROS generation to distinguish pro-apoptotic vs. off-target effects .

Experimental Design Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Solvent | DMF, THF, Acetone | DMF | +25% vs. THF |

| Temperature (°C) | 60–120 | 80 | Maximizes purity |

| Base | K₂CO₃, Et₃N | K₂CO₃ | Prevents hydrolysis |

Q. Table 2: Key Crystallographic Data

| Parameter | Value (Å/°) | Significance | Reference |

|---|---|---|---|

| C=O Bond Length | 1.212 | Confirms lactone | |

| Dihedral Angle | 8.38° | Near-planar conformation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.